3-Fluorobenzylzinc chloride, 0.50 M in THF
Overview
Description
3-Fluorobenzylzinc chloride (3-FBZC) is a compound composed of an organic fluorine-containing compound and a zinc chloride salt. It is a colorless, volatile liquid with a pungent odor and boiling point of 145°C. 3-FBZC is soluble in both organic solvents and water, and can be used in a variety of applications, including synthesis, drug discovery, and research.
Scientific Research Applications
Synthesis of Fluorinated Compounds
3-Fluorobenzylzinc chloride in tetrahydrofuran (THF) is a pivotal reagent in the synthesis of fluorinated aromatic compounds, which are of significant interest due to their unique properties and applications in medicinal chemistry and materials science. For instance, fluoroform (CHF3) has been utilized as a difluorocarbene source in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes from phenols and thiophenols, highlighting the versatility of fluorinated reagents in organic synthesis (Thomoson & Dolbier, 2013).
Metal-Organic Frameworks and Catalysis
The reagent is instrumental in the development of metal-organic frameworks (MOFs) and catalytic systems. A study demonstrated the synthesis and molecular structure of a palladium complex involving Pd2 and a fluoroaryl phosphine, leading to insights into P−C bond cleavage in fluoroaryl phosphines (Heyn & Görbitz, 2002). This underscores the role of 3-fluorobenzylzinc chloride in advancing our understanding of complex metal-organic structures and their reactivity.
Electrochemical Studies
The compound also finds applications in electrochemical studies, such as in the investigation of ionic liquids for potential uses in energy storage and conversion devices. Research into the electrochemistry of 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate ionic liquid, for example, has identified impurity chloride and explored methods for its elimination, laying the groundwork for the development of more efficient electrolytes (Xiao & Johnson, 2003).
Environmental Science
In environmental science, the use of tetrahydrofuran (THF) and related fluorinated compounds contributes to the development of methods for CO2 capture and sequestration. A notable study on the recovery of CO2 from flue gas using gas hydrate technology validated the thermodynamic feasibility of using THF as a hydrate promoter, marking a significant step towards sustainable environmental management practices (Kang & Lee, 2000).
Polymer Science
Furthermore, the reagent plays a crucial role in polymer science, where it is used in the synthesis of novel polymers with unique properties. For example, a cationic scandium aminobenzyl complex, free of THF, catalyzed the copolymerization of 1-hexene with dicyclopentadiene, producing random copolymers with a wide range of 1-hexene contents. This demonstrates the potential of 3-fluorobenzylzinc chloride in THF to facilitate novel polymerization reactions and contribute to the development of advanced materials (Li et al., 2007).
properties
IUPAC Name |
chlorozinc(1+);1-fluoro-3-methanidylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.ClH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWLTSYIDLVERT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)F.Cl[Zn+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFZn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorobenzylzinc chloride, 0.50 M in THF |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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